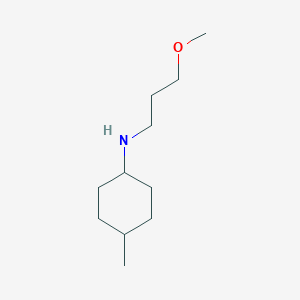

N-(3-methoxypropyl)-4-methylcyclohexan-1-amine

Description

N-(3-Methoxypropyl)-4-methylcyclohexan-1-amine is a tertiary amine featuring a cyclohexane ring substituted with a methyl group at the 4-position and a 3-methoxypropylamine moiety attached to the nitrogen. Its molecular formula is C₁₂H₂₅NO (molecular weight: 199.33 g/mol), with a SMILES structure: COCCCNC1CCC(CC)CC1 .

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-4-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23NO/c1-10-4-6-11(7-5-10)12-8-3-9-13-2/h10-12H,3-9H2,1-2H3 |

InChI Key |

QSKONWZYVGMXFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-methylcyclohexan-1-amine typically involves the reaction of 4-methylcyclohexanone with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps may be included to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-4-methylcyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Ethyl-N-(3-methoxypropyl)cyclohexan-1-amine

- Structural Differences : The ethyl group replaces the methyl substituent on the cyclohexane ring.

- Molecular Formula: C₁₃H₂₇NO (vs. C₁₂H₂₅NO for the target compound).

- Impact: The ethyl group increases molecular weight (213.36 g/mol vs. 199.33 g/mol) and lipophilicity (predicted logP: ~3.5 vs.

- Synthesis: Similar pathways likely involve cyclohexanone derivatives and reductive amination with 3-methoxypropylamine.

N-(3-Ethoxypropyl)-4-ethylcyclohexan-1-amine

- Structural Differences : Ethoxy group (OCH₂CH₃) replaces methoxy (OCH₃) on the propyl chain.

- No direct solubility data are available, but ethoxy derivatives generally exhibit lower polarity than methoxy analogs .

N-(3-Methoxypropyl)pyridin-2-amine

- Structural Differences : Aromatic pyridine ring replaces the cyclohexane backbone.

- Molecular Formula: C₉H₁₄N₂O (vs. C₁₂H₂₅NO).

- Impact : The aromatic system increases polarity and hydrogen-bonding capacity (logP ~1.2 vs. ~3.0), improving water solubility but reducing lipid bilayer penetration. This compound’s synthesis via alkali metal hydride-mediated amination highlights a versatile route for N-alkylation of amines .

Methoprotryne (Agrochemical Analog)

- Structure : N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.

- Key Differences : Incorporates a triazine ring and methylthio group, enhancing herbicidal activity via photosynthesis inhibition. The methoxypropylamine moiety likely improves systemic translocation in plants .

Tabulated Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP | Notable Applications |

|---|---|---|---|---|---|

| N-(3-Methoxypropyl)-4-methylcyclohexan-1-amine | C₁₂H₂₅NO | 199.33 | 4-methyl, 3-methoxypropyl | ~3.0 | Research chemical |

| 4-Ethyl-N-(3-methoxypropyl)cyclohexan-1-amine | C₁₃H₂₇NO | 213.36 | 4-ethyl, 3-methoxypropyl | ~3.5 | Not reported |

| N-(3-Ethoxypropyl)-4-ethylcyclohexan-1-amine | C₁₃H₂₇NO | 213.36 | 4-ethyl, 3-ethoxypropyl | ~3.8 | Not reported |

| N-(3-Methoxypropyl)pyridin-2-amine | C₉H₁₄N₂O | 166.22 | Pyridine, 3-methoxypropyl | ~1.2 | Synthetic intermediate |

| Methoprotryne | C₁₀H₁₉N₅OS | 257.36 | Triazine, methylthio, methoxypropyl | ~2.5 | Herbicide |

Key Research Findings

Lipophilicity Trends : Methoxypropyl-substituted cyclohexane amines exhibit higher logP values than aromatic analogs (e.g., pyridine derivatives), favoring lipid-rich environments .

Substituent Effects : Ethyl groups on the cyclohexane ring enhance hydrophobicity but may reduce metabolic clearance rates compared to methyl groups .

Biological Relevance : Methoxypropylamine moieties in agrochemicals like methoprotryne suggest utility in enhancing compound mobility within biological systems .

Biological Activity

N-(3-methoxypropyl)-4-methylcyclohexan-1-amine is an organic compound notable for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHN

- Molecular Weight : Approximately 185.31 g/mol

- Functional Groups : Contains a cyclohexane ring, a methyl group, an amine group, and a methoxy-substituted propyl chain.

The unique combination of these features contributes to its distinct pharmacological properties.

Binding Affinity and Receptor Interaction

Research indicates that this compound exhibits significant binding affinity to various receptors. Interaction studies have focused on its potential therapeutic roles by examining its activity at:

- Adrenergic Receptors

- Dopaminergic Receptors

- Serotonergic Receptors

These interactions suggest that the compound may influence neurotransmission pathways, which could be beneficial in treating disorders related to these systems.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Methoxyethyl)-4-methylcyclohexan-1-amine | CHN | Ethoxy substitution instead of propyl |

| N-(3-Methoxypropyl)-N-methylcyclohexan-1-amine | CHN | Additional methyl group on nitrogen |

| 4-Methyl-N-(3-hydroxypropyl)cyclohexan-1-amine | CHN | Hydroxy group instead of methoxy |

This table illustrates how this compound stands out due to its specific functional groups, which may enhance its biological activity compared to structurally similar compounds.

Case Study 1: Pharmacological Potential

In a study focusing on the pharmacological potential of this compound, researchers examined its effects on animal models with induced anxiety. The results indicated a significant reduction in anxiety-like behaviors , suggesting that the compound may act as an anxiolytic agent.

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL, indicating strong antibacterial activity.

The biological activity of this compound is hypothesized to be mediated through:

- Receptor Modulation : By binding to neurotransmitter receptors, it may alter synaptic transmission.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.